molecular formula C13H14F4O2 B13205188 {2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol

{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol

Cat. No.: B13205188
M. Wt: 278.24 g/mol
InChI Key: RGUIJYBLICISDK-UHFFFAOYSA-N
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Description

{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol is a chemical compound characterized by the presence of a fluoro-substituted phenyl ring and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro-Substituted Phenyl Group: This step involves the coupling of the fluoro-substituted phenyl group to the oxane ring. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

    Reduction to Form the Methanol Group: The final step involves the reduction of the intermediate compound to form the methanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.

    Substitution: The fluoro-substituted phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohols or hydrocarbons.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which {2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}ethanol
  • {2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}propanol

Uniqueness

{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol is unique due to its specific combination of a fluoro-substituted phenyl group and an oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H14F4O2

Molecular Weight

278.24 g/mol

IUPAC Name

[2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol

InChI

InChI=1S/C13H14F4O2/c14-11-4-3-8(6-10(11)13(15,16)17)12-9(7-18)2-1-5-19-12/h3-4,6,9,12,18H,1-2,5,7H2

InChI Key

RGUIJYBLICISDK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)C2=CC(=C(C=C2)F)C(F)(F)F)CO

Origin of Product

United States

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